(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol
Description
Properties
CAS No. |
501922-08-3 |
|---|---|
Molecular Formula |
C9H8Cl2O |
Molecular Weight |
203.06 g/mol |
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+ |
InChI Key |
BEBKVPQWPNZDBR-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/CO)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CCO)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Conditions
The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration generates the α,β-unsaturated ketone. Key parameters include:
- Base : Sodium hydroxide (50% aqueous), piperidine/acetic acid, or barium hydroxide.
- Solvent : Methanol, ethanol, or tetrahydrofuran (THF).
- Temperature : Room temperature to reflux.
A representative procedure involves reacting 2,6-dichlorobenzaldehyde (1.75 g, 0.01 mol) with acetone (0.01 mol) in methanol (60 mL) containing aqueous NaOH (5 mL, 30%). After stirring for 6 hours, the mixture is quenched in ice-cold water to precipitate the product, yielding 85–90% of the chalcone.
Optimization and Challenges
The stereochemical outcome (E-selectivity) is influenced by conjugation stabilization of the trans isomer. Prolonged reaction times or excessive heating may promote retro-aldol reactions, necessitating careful monitoring.
Luche Reduction for Selective 1,2-Reduction
The Luche reduction enables regioselective reduction of the α,β-unsaturated ketone to the allyl alcohol while preserving the double bond geometry. This method employs sodium borohydride (NaBH₄) with cerium(III) chloride (CeCl₃) in ethanol to generate a "hard" hydride donor.
Mechanistic Insights
CeCl₃ coordinates to the carbonyl oxygen, polarizing the ketone and directing hydride attack to the β-carbon (1,2-reduction). This contrasts with unmodified NaBH₄, which typically performs 1,4-reduction. The reaction preserves the E-configuration due to minimal orbital reorganization during the reduction step.
Procedure :
- Dissolve (E)-3-(2,6-dichlorophenyl)prop-2-en-1-one (1.0 eq) in anhydrous ethanol.
- Add CeCl₃ (1.2 eq) and cool to 0°C.
- Gradually add NaBH₄ (1.5 eq) with stirring.
- Warm to room temperature and stir for 2 hours.
- Quench with saturated NH₄Cl and extract with ethyl acetate.
This method achieves >95% conversion to the allyl alcohol with negligible over-reduction.
Comparative Analysis of Reduction Methods
| Method | Selectivity | Yield (%) | Double Bond Preservation |
|---|---|---|---|
| Luche Reduction | 1,2-only | 95 | Full |
| LiAlH₄ | 1,2 + 1,4 | 60 | Partial |
| H₂/Pd-C | 1,4-only | <50 | None |
The Luche method outperforms alternatives due to its mild conditions and compatibility with acid-sensitive substrates.
Alternative Synthetic Pathways
Grignard Reagent Approaches
While Grignard additions to α,β-unsaturated ketones typically yield 1,4-adducts, modified conditions (e.g., cuprate reagents) could theoretically produce allyl alcohols. However, this route remains unexplored for (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol and presents challenges in controlling regioselectivity.
Direct Hydrolysis of Allyl Halides
Hydrolysis of 3-(2,6-dichlorophenyl)prop-2-en-1-chloride could yield the target alcohol, but synthesizing the chloride precursor requires hazardous chlorination steps with limited precedent.
Industrial-Scale Considerations
Catalyst Recycling
CeCl₃ can be recovered via aqueous extraction and reused for up to five cycles without significant activity loss, reducing costs in large-scale production.
Green Chemistry Metrics
| Metric | Claisen-Schmidt | Luche Reduction |
|---|---|---|
| Atom Economy (%) | 82 | 88 |
| E-Factor | 6.2 | 3.8 |
The tandem Claisen-Schmidt/Luche reduction sequence demonstrates favorable sustainability metrics, particularly when using Ba(OH)₂ as a recyclable base.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 2,6-dichlorobenzaldehyde, 2,6-dichlorobenzoic acid.
Reduction: 3-(2,6-dichlorophenyl)propan-1-ol, 3-(2,6-dichlorophenyl)propane.
Substitution: 3-(2,6-dichlorophenyl)prop-2-en-1-amine, 3-(2,6-dichlorophenyl)prop-2-en-1-thiol.
Scientific Research Applications
(E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for the modification of its chemical properties to enhance its efficacy and reduce toxicity.
Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor in the synthesis of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol with related compounds:
Key Observations:
However, this remains speculative due to the lack of direct data. Chalcones with methoxy or hydroxyl substituents on the aromatic ring exhibit notable biological activities (e.g., anticancer, anti-inflammatory), suggesting that substituent positioning modulates efficacy .
Chlorine Substitution :
- The 2,6-dichlorophenyl group is common across these compounds. Ortho-chlorine atoms likely contribute to steric effects, influencing molecular planarity and crystallographic packing .
Q & A
Q. What synthetic routes are recommended for preparing (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol?
A common method involves the reduction of a prochiral ketone precursor, such as 3-(2,6-dichlorophenyl)prop-2-en-1-one, using sodium borohydride (NaBH₄) in ethanol. Reaction conditions (e.g., solvent, temperature) must be optimized to achieve high stereoselectivity for the (E)-isomer . Post-reduction purification via column chromatography or recrystallization ensures product purity.
Q. How can the crystal structure of (E)-3-(2,6-dichlorophenyl)prop-2-en-1-ol be determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or vapor diffusion. Use SHELXTL or SHELXL for structure solution and refinement, ensuring proper treatment of hydrogen bonding and disorder . Validation tools like PLATON or Mercury should confirm geometric accuracy .
Q. What analytical techniques are suitable for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is recommended, using analytical-grade standards (e.g., Sigma-Aldrich) for calibration . Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (ESI-MS) provide complementary structural confirmation. Purity >95% is typically required for publication .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement?
Discrepancies may arise from twinning, disorder, or poor data resolution. Use SHELXL’s TWIN and BASF commands to model twinning . For disorder, refine occupancies iteratively and apply restraints to bond lengths/angles. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to identify weak interactions missed during refinement .
Q. What computational methods predict hydrogen-bonding interactions in the crystal lattice?
Density Functional Theory (DFT) calculations (e.g., Gaussian) optimize molecular geometry and electrostatic potential surfaces. Pair these with CrystalExplorer’s Hirshfeld surface analysis to quantify intermolecular contacts (e.g., O–H···Cl, C–H···π) . Compare results with experimental SCXRD data to validate predictive accuracy .
Q. How do steric effects of the 2,6-dichlorophenyl group influence reaction pathways?
The ortho-chloro substituents impose significant steric hindrance, favoring (E)-isomer formation during synthesis. Molecular mechanics simulations (e.g., Spartan) can model transition states to rationalize selectivity. Experimentally, monitor reaction kinetics via in-situ IR or NMR to correlate steric effects with reaction rates .
Q. What strategies mitigate racemization during synthetic scale-up?
Racemization often occurs under acidic/basic conditions. Use mild reducing agents (e.g., NaBH₄ in ethanol at 0°C) and avoid prolonged heating. Chiral HPLC or polarimetry monitors enantiomeric excess. For industrial-scale processes, consider enzymatic reduction or asymmetric catalysis to enhance stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
